1,6-Bis(pyridine-4-carboxamido)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(pyridine-4-carboxamido)hexane is an organic compound with the molecular formula C18H22N4O2. It is a symmetrical molecule featuring two pyridine-4-carboxamido groups connected by a hexane linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(pyridine-4-carboxamido)hexane typically involves the reaction of pyridine-4-carboxylic acid with hexamethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Activation of pyridine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Step 2: Reaction of the activated pyridine-4-carboxylic acid with hexamethylenediamine to form the amide bond.
The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key to successful industrial production lies in optimizing reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(pyridine-4-carboxamido)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,6-Bis(pyridine-4-carboxamido)hexane has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific structural and functional properties.
Mechanism of Action
The mechanism of action of 1,6-Bis(pyridine-4-carboxamido)hexane is primarily related to its ability to form stable complexes with metal ions. The pyridine rings and amide groups can coordinate with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(pyridine-4-carboxamido)butane: Similar structure with a butane linker instead of hexane.
1,8-Bis(pyridine-4-carboxamido)octane: Similar structure with an octane linker instead of hexane.
N,N’-Bis(pyridine-4-carboxamido)ethane: Similar structure with an ethane linker instead of hexane.
Uniqueness
1,6-Bis(pyridine-4-carboxamido)hexane is unique due to its specific hexane linker, which provides a balance between flexibility and rigidity. This structural feature allows it to form stable metal complexes with distinct properties compared to its shorter or longer chain analogs .
Properties
CAS No. |
39642-75-6 |
---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[6-(pyridine-4-carbonylamino)hexyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c23-17(15-5-11-19-12-6-15)21-9-3-1-2-4-10-22-18(24)16-7-13-20-14-8-16/h5-8,11-14H,1-4,9-10H2,(H,21,23)(H,22,24) |
InChI Key |
GALBBNXAQQLEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCCCCCNC(=O)C2=CC=NC=C2 |
solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.